5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative featuring a 1,2,4-oxadiazole moiety substituted with a 2-methoxyphenyl group and a naphthalen-1-yl substituent. The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the naphthalen-1-yl group contributes to hydrophobic interactions in biological targets .
Properties
IUPAC Name |
5-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5O3/c1-33-23-12-5-4-10-20(23)25-27-24(34-29-25)16-30-13-14-31-22(26(30)32)15-21(28-31)19-11-6-8-17-7-2-3-9-18(17)19/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPCUZCQRNLICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC6=CC=CC=C65)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule that falls within the category of pyrazolo[1,5-a]pyrazines and oxadiazole derivatives. These compounds are gaining attention due to their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of the target compound typically involves several key steps:
- Formation of the Oxadiazole Ring : The initial step often includes the reaction of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole structure.
- Introduction of the Methoxyphenyl Group : This step incorporates the 2-methoxyphenyl moiety into the compound.
- Coupling Reaction : The final product is obtained by coupling the oxadiazole intermediate with a naphthalene derivative under appropriate conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrazole moieties. For instance, derivatives similar to our target compound have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 pathway |
| U-937 (Monocytic Leukemia) | 0.75 | Inhibition of cell proliferation |
| PANC-1 (Pancreatic Cancer) | 2.41 | Modulation of signal transduction pathways |
The compound demonstrated higher cytotoxicity than doxorubicin in some assays, indicating its potential as a lead compound for further development in cancer therapy .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cancer cells:
- Apoptosis Induction : Flow cytometry assays revealed that compounds similar to our target induce apoptosis in a dose-dependent manner by activating caspase pathways .
- Enzyme Inhibition : The oxadiazole ring may inhibit specific enzymes involved in cancer progression, such as carbonic anhydrases (CA IX and CA XII), which are often overexpressed in tumors .
Case Studies
Several case studies have investigated the biological effects of oxadiazole derivatives:
- Case Study A : A derivative similar to our target was tested against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). Results showed significant induction of apoptosis and increased expression levels of pro-apoptotic proteins like p53.
- Case Study B : Another study focused on the anti-inflammatory properties of related compounds, demonstrating their ability to reduce inflammatory markers in vitro, suggesting additional therapeutic avenues beyond oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives, emphasizing substituent effects and biological activities:
Key Comparisons
Substituent Effects on Bioactivity :
- The naphthalen-1-yl group in the target compound and ’s pyrazole derivative enhances hydrophobic interactions with biological targets, such as estrogen receptors or kinases .
- The 2-methoxyphenyl-oxadiazole moiety in the target compound may improve metabolic stability compared to methyl-oxadiazole derivatives (e.g., ) due to reduced oxidation susceptibility .
Synthetic Strategies: Pyrazolo-pyrazinones are often synthesized via cyclocondensation or multicomponent reactions. For example, ’s compound was prepared via cyclocondensation, while describes lactamization for analogous systems . The naphthalen-1-yl group is typically introduced via Suzuki coupling or nucleophilic substitution, as seen in ’s microwave-assisted synthesis .
Biological Activity: Anticancer Potential: The naphthalen-1-yl group (common in the target compound and ) correlates with anticancer activity in triazole derivatives . Receptor Binding: ’s pyrazole showed estrogen receptor affinity comparable to 4-OHT (tamoxifen analog), suggesting the target compound may also target hormone-related pathways . Kinase Inhibition: Pyrazolo-pyrazinones in and pyrazolo-pyrimidines in exhibit kinase inhibitory activity, likely due to their purine-mimetic structures .
Contradictions and Limitations
- The target compound’s exact biological profile remains unverified in the provided evidence, necessitating further experimental validation.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with oxadiazole ring formation followed by coupling to the pyrazolo[1,5-a]pyrazine core. Key steps include:
- Oxadiazole Synthesis: Cyclization of amidoxime precursors with carboxylic acid derivatives under reflux conditions (e.g., using DMF or DMSO as solvents) .
- Coupling Reactions: Alkylation or nucleophilic substitution to attach the oxadiazole moiety to the pyrazolo-pyrazine scaffold. Optimize temperature (60–100°C) and catalyst/base selection (e.g., K₂CO₃) to enhance yield .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC to isolate intermediates and final product .
Key Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity and reaction time to minimize side products .
Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify substituent positions and ring systems. For example, aromatic protons in the naphthalene group appear as multiplets at δ 7.2–8.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₂₆H₂₀N₅O₃: ~458.15 g/mol) .
- X-ray Crystallography: Resolve crystal structure to validate stereochemistry and intermolecular interactions .
- HPLC: Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Basic: How should researchers design initial biological assays to evaluate activity?
Methodological Answer:
- Cell-Based Assays: Test cytotoxicity in cancer cell lines (e.g., A549, MCF-7) using MTT assays. Start with a dose range of 1–100 µM and calculate IC₅₀ values .
- Enzyme Inhibition: Screen against kinases (e.g., EGFR, Aurora B) or inflammatory targets (COX-2) using fluorescence-based assays. Use staurosporine or ibuprofen as controls .
- Antimicrobial Testing: Evaluate against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution to determine minimum inhibitory concentrations (MICs) .
Advanced: What methodologies elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding interactions with target proteins (e.g., kinase ATP-binding pockets) .
- Surface Plasmon Resonance (SPR): Measure real-time binding affinity (KD) to purified enzymes/receptors .
- Western Blotting: Assess downstream signaling pathways (e.g., apoptosis markers like caspase-3) in treated cell lines .
Data Interpretation: Cross-validate computational predictions with experimental IC₅₀ values to identify false positives .
Advanced: How to conduct structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., methoxy → ethoxy on the phenyl ring) and compare bioactivity .
- Pharmacophore Mapping: Identify critical functional groups (e.g., oxadiazole’s hydrogen-bond acceptor sites) using MOE or Discovery Studio .
- 3D-QSAR: Build CoMFA/CoMSIA models to correlate steric/electrostatic fields with activity trends .
Advanced: How can computational modeling predict solubility and stability?
Methodological Answer:
- Solubility Prediction: Use COSMO-RS (via ADF Suite) to estimate logP and aqueous solubility. Compare with experimental shake-flask method results .
- Degradation Studies: Simulate pH-dependent stability (pH 1–10) using Gaussian for transition-state analysis. Validate via HPLC under accelerated conditions (40°C, 75% RH) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Replicate experiments using identical cell lines/passage numbers and serum-free media to reduce variability .
- Purity Verification: Re-test compounds with ≥98% purity (via HPLC) to exclude confounding effects of impurities .
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., fold-change vs. control) and statistical tools (ANOVA with post-hoc tests) .
Advanced: What strategies optimize reaction yields during scale-up?
Methodological Answer:
- Solvent Screening: Replace DMF with cyclopentyl methyl ether (CPME) for greener, scalable reactions .
- Flow Chemistry: Use microreactors for exothermic steps (e.g., cyclization) to improve heat transfer and reduce side products .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Advanced: How to assess the compound’s stability under physiological conditions?
Methodological Answer:
- Plasma Stability: Incubate with human plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS .
- Light/Heat Stress Testing: Expose solid samples to ICH Q1B guidelines (e.g., 1.2 million lux-hours) and analyze degradation products .
Advanced: What in silico tools predict metabolite profiles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
